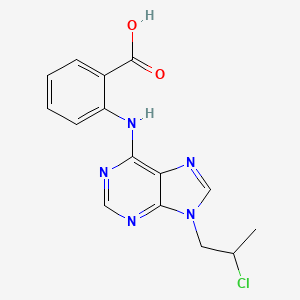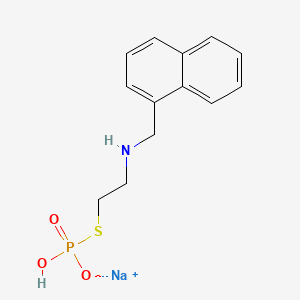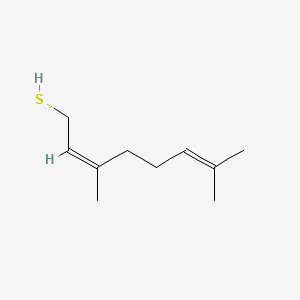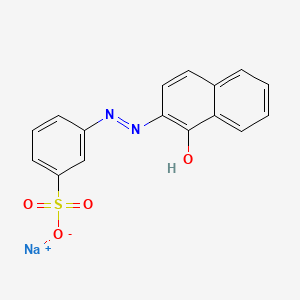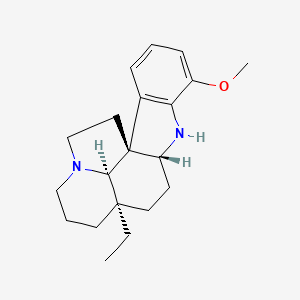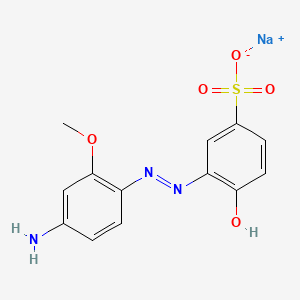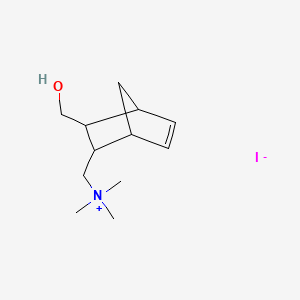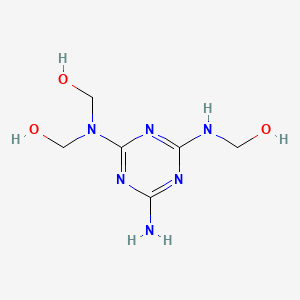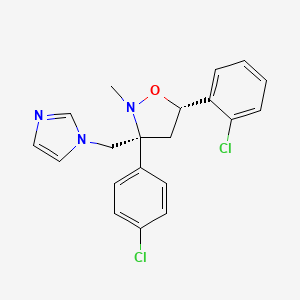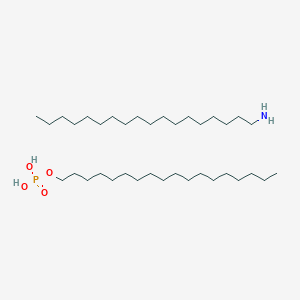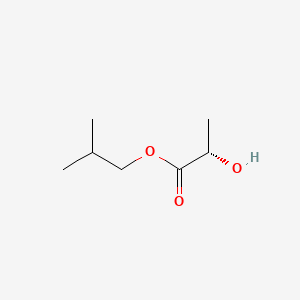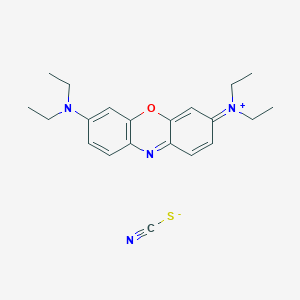
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is a chemical compound with the molecular formula C21H26N4OS. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate typically involves the reaction of phenoxazine derivatives with diethylamine and thiocyanate ions. The process can be summarized as follows:
Starting Materials: Phenoxazine, diethylamine, and thiocyanate salts.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.
Procedure: Phenoxazine is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with thiocyanate salts to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its color and properties.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.
Scientific Research Applications
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
- 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- 3,7-Bis(diethylamino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to its analogs, 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
82142-14-1 |
|---|---|
Molecular Formula |
C21H26N4OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;thiocyanate |
InChI |
InChI=1S/C20H26N3O.CHNS/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
XHIPTIKBRSBIFI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


